tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-cyanopyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-7-5-9-10(8-14)15-6-4-11(9)16/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJDTYOLHQVLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-12-0 | |
| Record name | tert-butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination and C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of scalable and efficient catalytic processes, such as those involving palladium catalysts, is likely to be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the pyrrolo[3,2-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield amines, while substitution reactions can introduce a variety of functional groups onto the core structure.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit promising anticancer properties. Specifically, the incorporation of cyano groups has been shown to enhance the biological activity against various cancer cell lines. For instance, a study demonstrated that certain pyrrolo[3,2-c]pyridine derivatives could inhibit tumor growth in xenograft models, suggesting potential for development as anticancer agents .
Neuroprotective Effects : The compound has also been investigated for neuroprotective effects. Studies have shown that pyrrolo[3,2-c]pyridine derivatives can modulate neuroinflammatory responses and provide protection against neurodegenerative diseases such as Alzheimer's. These compounds may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .
Organic Synthesis
Synthetic Intermediates : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in synthetic organic chemistry. For example, it can be used to synthesize other biologically active compounds through nucleophilic substitution reactions .
Biological Research
Cell Culture Applications : The compound has been utilized as a non-ionic organic buffering agent in cell culture applications. It maintains pH levels within a desirable range (6-8.5), which is critical for optimal cell growth and function. This application is particularly relevant in biotechnological research where maintaining consistent pH is crucial for experimental reproducibility .
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolo[3,2-c]pyridine derivatives and evaluated their anticancer properties against several human cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM .
Case Study 2: Neuroprotection Mechanism Investigation
A research article focused on the neuroprotective effects of pyrrolo[3,2-c]pyridine derivatives highlighted that this compound could reduce oxidative stress markers in neuronal cells exposed to amyloid-beta peptides. The findings suggested that this compound could potentially be developed into a therapeutic agent for Alzheimer’s disease prevention and treatment.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Molecular Formula : C₁₂H₁₅ClN₂O₂
CAS : 494767-22-5
Molecular Weight : 254.71 g/mol
Key Differences :
- Substituent: Chlorine at position 4 instead of cyano.
- Ring Saturation : Partially saturated 2,3-dihydro structure, reducing aromaticity and increasing conformational flexibility .
- Physicochemical Properties :
- Safety Profile :
tert-Butyl 6-Bromo-2-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Molecular Formula: Not explicitly provided (complex substituents). Key Features:
- Bromine at position 6 and a tert-butoxycarbonyl-protected pyrazole group at position 2.
- Synthesized via Sonogashira coupling, highlighting reactivity at the pyridine core . Applications: Intermediate in kinase inhibitor design, demonstrating the utility of halogen and heterocyclic substituents in medicinal chemistry .
Other Structural Analogs
- tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 370864-66-7):
- tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate (CAS 1092352-55-0):
Structural and Functional Analysis
Electronic Effects
Hydrogen Bonding and Crystal Packing
- The cyano group can act as a hydrogen bond acceptor, influencing molecular aggregation and crystal packing (see for graph-set analysis principles).
Biological Activity
tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound's molecular formula is with a specific structure that includes a pyrrole ring fused with a pyridine. The SMILES representation is CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2C#N, indicating the presence of a tert-butyl group and a cyano functional group, which are significant for its biological properties .
Antiparasitic Activity
In the context of antiparasitic activity, modifications in the pyrrole structure have been explored for enhanced efficacy. For example, the incorporation of polar functionalities in related compounds improved solubility and metabolic stability while maintaining activity against parasites, although specific data for this compound remains to be fully elucidated .
Anti-inflammatory Properties
Compounds containing the pyrrole moiety have been reported to display anti-inflammatory activities. For example, certain pyrazole derivatives have shown significant COX-1/COX-2 inhibitory activity, suggesting that similar structural analogs could possess anti-inflammatory effects. However, direct studies on the specific compound are not available .
Synthesis and Evaluation
A study focusing on the synthesis of related pyrrole derivatives highlighted the importance of structural modifications for enhancing biological activity. The introduction of various substituents led to compounds with improved pharmacological profiles. Although this compound was not directly evaluated in this context, it serves as a potential candidate for similar investigations based on its structural framework .
Comparative Analysis
The following table summarizes the biological activities reported for related compounds:
Q & A
Q. Optimization Tips :
- Temperature control (room temperature) minimizes side reactions.
- Excess cyano-pyrrolopyridine ensures complete conversion.
How can X-ray crystallography determine the molecular structure and intermolecular interactions of this compound?
Advanced Research Question
X-ray crystallography is critical for resolving the 3D structure and hydrogen-bonding networks. Using SHELX software (e.g., SHELXL for refinement), researchers can:
Data Collection : High-resolution diffraction data (e.g., 0.8–0.9 Å) at low temperatures (100 K) to reduce thermal motion .
Structure Solution : Direct methods for phase determination, followed by refinement of positional and thermal parameters.
Hydrogen Bonding : Graph-set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) rings in crystals .
Example : A related tert-butyl pyrrolopyridine carboxylate exhibited triclinic symmetry (space group P1) with unit cell parameters a = 6.0568 Å, b = 12.0047 Å, and γ = 87.644° .
What spectroscopic techniques are effective for characterizing purity and structural confirmation?
Basic Research Question
- NMR : ¹H/¹³C/¹⁹F NMR confirm substituent positions and purity. For example, ¹H NMR of a derivative showed pyrrolo-pyridine protons at δ 8.48 (d, J = 5.0 Hz) and δ 6.52 (d, J = 4.0 Hz) .
- Mass Spectrometry (HRMS) : Exact mass validation (e.g., m/z 449.1610 [M+H]⁺) .
- IR Spectroscopy : Detects functional groups (e.g., C≡N stretch ~2200 cm⁻¹).
Quality Control : Purity ≥97% confirmed via HPLC (CAS Min % in ) .
What biological targets are plausible for this compound, and how can activity be assessed?
Advanced Research Question
- Target Hypotheses : The cyano-pyrrolopyridine core may interact with kinases (e.g., TRKs) due to structural similarity to pyrazolo[3,4-b]pyridine inhibitors .
- Assays :
- Structure-Activity Relationship (SAR) : Compare with halogenated derivatives (e.g., bromo/fluoro analogs in ) to evaluate substituent effects .
What safety protocols are essential for handling this compound?
Basic Research Question
- Protective Equipment : Respiratory protection, nitrile gloves, and goggles to avoid inhalation/skin contact .
- Storage : Amber glass bottles at –20°C to prevent photodegradation .
- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid ignition sources .
How does the cyano group influence reactivity compared to halogenated analogs?
Advanced Research Question
- Electrophilicity : The cyano group enhances electrophilic character, enabling nucleophilic additions (e.g., Grignard reactions) unlike halogenated derivatives .
- Hydrogen Bonding : CN groups participate in weaker hydrogen bonds (vs. halogens), affecting crystallinity .
- Stability : Increased resistance to hydrolysis compared to ester or amide derivatives .
Q. Comparison Table :
What strategies optimize solubility and stability for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
